2-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
Description
This compound belongs to the acetohydrazide class, characterized by a benzodiazolyl (benzimidazole) core linked to a hydrazide moiety and a 2,4-dichlorophenylidene group. Its structure enables diverse biological interactions, particularly through hydrogen bonding and π-π stacking via the aromatic and imine functionalities.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-12-6-5-11(13(18)7-12)8-20-21-16(23)9-22-10-19-14-3-1-2-4-15(14)22/h1-8,10H,9H2,(H,21,23)/b20-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTNSWZWHGUCIA-DNTJNYDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(2,4-dichlorophenyl)methylidene]acetohydrazide (CAS Number: 299937-89-6) is a derivative of benzodiazole and hydrazide that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a benzodiazole moiety linked to a hydrazide structure with a dichlorophenyl substituent. The structural representation is crucial for understanding its reactivity and interaction with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.20 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Benzodiazole derivatives are known for their antimicrobial properties . Research indicates that compounds similar to this compound exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that benzodiazole derivatives can disrupt bacterial cell walls or inhibit essential enzymes, leading to microbial death.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related benzodiazole compounds. Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example:
- A study demonstrated that a similar compound inhibited the proliferation of breast cancer cells by inducing G2/M phase arrest and promoting apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties . In vitro experiments indicated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Antioxidant Activity
Benzodiazole derivatives have shown promising antioxidant activity , which is crucial for combating oxidative stress-related diseases. The ability to scavenge free radicals and enhance cellular antioxidant defenses has been documented in several studies .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including our target compound. Results indicated that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Mechanism
In another investigation focusing on cancer cell lines, the compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual action led to increased apoptosis rates in treated cells compared to controls .
Study 3: In Vivo Anti-inflammatory Activity
An animal model of inflammation demonstrated that administration of the compound resulted in reduced edema and lower levels of inflammatory markers in serum compared to untreated groups, supporting its potential use in treating inflammatory conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs lie in:
- Benzimidazole substituents : Alkylthio (e.g., ethylthio), phenyl, or benzyl groups.
- Arylidene moieties : Substituted phenyl rings (e.g., 2,4-dichlorophenyl, 3-ethoxy-4-hydroxyphenyl).
- Additional functional groups: Sulfanyl (-S-), methoxy (-OCH₃), or nitro (-NO₂) groups.
Table 1: Structural Comparison of Selected Analogs
α-Glucosidase Inhibition
- Ethylthio-substituted analogs (e.g., compound 212 in ) exhibit IC₅₀ values of 6.84 ± 1.3 μM, significantly outperforming acarbose (IC₅₀ = 378.2 ± 0.12 μM) .
Antimicrobial Activity
- Triazole-benzimidazole hybrids () demonstrate moderate to strong antibacterial activity (e.g., compound 7 and 13) and potent antifungal effects, comparable to fluconazole .
- Sulfanyl-containing analogs (e.g., ) show enhanced bioavailability due to thioether linkages, which may improve membrane permeability .
Antifungal Activity
Key Research Findings and Gaps
- Potency trends : Ethylthio and sulfanyl groups enhance α-glucosidase inhibition, while dichlorophenylidene moieties may improve antimicrobial specificity .
- Data limitations : Direct bioactivity data for the target compound are absent; inferences rely on structural analogs. Further in vitro assays are needed.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(2,4-dichlorophenyl)methylidene]acetohydrazide?
The synthesis typically involves a two-step process:
Hydrazide Formation : React methyl esters (e.g., methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate) with hydrazine hydrate (1.2 eq) in absolute ethanol under reflux for 4 hours. Reaction progress is monitored via TLC (chloroform:methanol, 7:3 ratio) .
Schiff Base Condensation : Treat the hydrazide intermediate with aldehydes (e.g., 2,4-dichlorobenzaldehyde) in ethanol under reflux. For example, 2-(1H-benzimidazol-1-yl)acetohydrazide reacts with 2-chlorobenzaldehyde in ethanol (5 hours, 348 K), followed by recrystallization from tetrahydrofuran to yield crystals .
Q. Key Data :
Q. How is structural characterization performed for this compound?
A multi-technique approach is employed:
- IR Spectroscopy : Peaks at 1644 cm⁻¹ (C=O stretch), 1588 cm⁻¹ (C=N), and 691 cm⁻¹ (C-Cl) confirm functional groups .
- NMR :
- ¹H NMR : Signals at δ 10.41 ppm (NH), 8.59 ppm (CH=), and aromatic proton multiplets (7.34–8.15 ppm) .
- ¹³C NMR : Resonances for carbonyl (C=O, ~170 ppm) and imine (C=N, ~160 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 490.19 [M+1] for analogous compounds) .
Q. What purification methods are recommended for isolating this compound?
- Recrystallization : Use methanol, ethanol, or tetrahydrofuran to isolate high-purity crystals. For example, recrystallization from methanol yields compounds with >95% purity .
- Chromatography : Column chromatography (silica gel, chloroform:methanol gradient) resolves impurities in complex mixtures .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, such as enzyme inhibition?
Methodology :
- α-Glucosidase Inhibition Assay :
- Prepare test solutions in DMSO (1–100 μM).
- Incubate with α-glucosidase (0.5 U/mL) and substrate (p-nitrophenyl-α-D-glucopyranoside) at 37°C for 30 min.
- Measure absorbance at 405 nm.
- Calculate IC₅₀ values using dose-response curves.
Q. Key Findings :
- Analogous ethyl-thio benzimidazolyl acetohydrazides show IC₅₀ values of 6.10–7.34 μM, outperforming acarbose (IC₅₀ = 378.2 μM) .
Q. What crystallographic techniques are used to resolve structural ambiguities?
Q. How should researchers address contradictions in synthetic yields across studies?
Case Analysis :
- Yield Variation (68–73%) : Observed in benzimidazole-acetohydrazide derivatives due to:
- Solvent Effects : Ethanol vs. DMF alters reaction kinetics .
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) reduce yields by 5–10% compared to electron-donating groups (-OCH₃) .
Mitigation : Optimize stoichiometry (1.2 eq hydrazine hydrate) and reflux duration (4–6 hours) .
Q. How do solvent and temperature conditions influence reaction pathways?
Experimental Design :
Q. What structure-activity relationship (SAR) insights exist for modifying this compound?
SAR Trends :
- Substituent Impact :
- 2,4-Dichlorophenyl : Enhances α-glucosidase inhibition (IC₅₀ = 6.10 μM) vs. 4-methylphenyl (IC₅₀ = 7.34 μM) .
- Benzimidazole Core : Critical for π-stacking with enzyme active sites .
Design Strategy : Introduce electron-deficient aryl groups to improve binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
